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molecular formula C14H13NO4 B3433028 5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 119736-19-5

5-(Benzyloxy)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No. B3433028
M. Wt: 259.26 g/mol
InChI Key: IZAWNXNVJUOJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026261B2

Procedure details

A mixture of 5-benzyloxy-4-oxo-4H-pyran-2-carboxylic acid (20.0 g, 81.2 mmol) and a solution of 2M MeNH2 in methanol (162.5 mL, 325 mmol) was stirred at RT for 16 h. Volatiles were removed under reduced vacuum, and the residue was dissolved in 70 mL of de-ionized water. To the ice-cold mixture was added a 6N HCl solution (13.5 mL, 81.0 mmol) dropwise. The precipitated solid was collected via filtration, and washed with water and acetone to give the title compound as a light yellow solid (18.9 g, 90% yield). 1H NMR (400 MHz, DMSO-D6) δ (ppm): 7.82 (s, 1H), 7.45-7.33 (m, 5H), 6.72 (s, 1H), 5.05 (s, 2H) and 3.84 (s, 3H); MS-ESI (m/z): 259.8 [M+1]+, 91.2.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
162.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
13.5 mL
Type
reactant
Reaction Step Three
Yield
90%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10](=[O:18])[CH:11]=[C:12]([C:15]([OH:17])=[O:16])O[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:19][NH2:20].CO.Cl>>[CH2:1]([O:8][C:9]1[C:10](=[O:18])[CH:11]=[C:12]([C:15]([OH:17])=[O:16])[N:20]([CH3:19])[CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(OC1)C(=O)O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
162.5 mL
Type
reactant
Smiles
CO
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
13.5 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Volatiles were removed under reduced vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 70 mL of de-ionized water
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected via filtration
WASH
Type
WASH
Details
washed with water and acetone

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(C=C(N(C1)C)C(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 18.9 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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